molecular formula C14H14FNO2 B1518979 5-(3-Fluorophenoxymethyl)-2-methoxyaniline CAS No. 1041538-54-8

5-(3-Fluorophenoxymethyl)-2-methoxyaniline

Cat. No.: B1518979
CAS No.: 1041538-54-8
M. Wt: 247.26 g/mol
InChI Key: OOECXWAJHCDUNS-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxymethyl)-2-methoxyaniline is a chemical compound with the molecular formula C₁₄H₁₄FNO₃. It is characterized by a fluorophenoxymethyl group attached to a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluorophenol and aniline derivatives.

  • Reaction Steps: The fluorophenol is first converted to its corresponding halide, which is then reacted with methoxyaniline under specific conditions to form the desired compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the aniline nitrogen or the methoxy group can yield different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduction typically results in the formation of amine derivatives.

  • Substitution Products: Substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

5-(3-Fluorophenoxymethyl)-2-methoxyaniline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenoxymethyl)-2-methoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

5-(3-Fluorophenoxymethyl)-2-methoxyaniline is similar to other compounds with fluorophenoxymethyl and methoxyaniline groups. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • 3-Fluorophenol derivatives

  • Methoxyaniline derivatives

  • Fluorinated aromatic amines

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Properties

IUPAC Name

5-[(3-fluorophenoxy)methyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-17-14-6-5-10(7-13(14)16)9-18-12-4-2-3-11(15)8-12/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOECXWAJHCDUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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